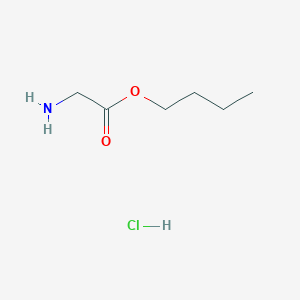

Butyl aminoacetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-3-4-9-6(8)5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWHHLDCVYWJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065338 | |

| Record name | Glycine, butyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13048-99-2 | |

| Record name | Glycine, butyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, butyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, butyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, butyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl aminoacetate hydrochloride, systematically known as tert-butyl 2-aminoacetate hydrochloride and often referred to as Glycine tert-butyl ester hydrochloride, is a crucial reagent in synthetic organic chemistry.[1] Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of the physical properties of this compound, complete with experimental protocols and a synthesis workflow.

Chemical Identity

| Identifier | Value |

| Chemical Name | tert-Butyl 2-aminoacetate hydrochloride |

| Synonyms | Glycine tert-butyl ester hydrochloride, H-Gly-OtBu HCl |

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 g/mol [1] |

| CAS Number | 27532-96-3[1] |

| InChI | InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H[1] |

| SMILES | CC(C)(C)OC(=O)CN.Cl[1] |

Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | White to pale cream crystalline powder, chunks, or lumps. | [2] |

| Melting Point | 141-143 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in water and methanol.[2] | |

| pKa | Data not available |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline this compound is placed in a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The melting point is reported as this range.[3][4][5][6]

Solubility Determination

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or spectroscopic methods.[7][8][9][10][11]

Spectroscopic Analysis

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: The characteristic absorption bands for the amine hydrochloride, ester carbonyl, and C-O bonds are identified.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions of the molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

-

Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, starting from glycine and tert-butyl acetate.

Caption: Synthesis of this compound.

This workflow outlines the esterification of glycine with tert-butyl acetate in the presence of an acid catalyst, followed by workup to isolate the free base, and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[12][13]

References

- 1. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine tert-butyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. [PDF] The Solubility of Amino Acids in Various Solvent Systems | Semantic Scholar [semanticscholar.org]

- 12. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 13. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

Butyl aminoacetate hydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary: Butyl Aminoacetate Hydrochloride

This technical guide provides an in-depth overview of this compound, a key reagent in synthetic chemistry. The following sections detail its chemical and physical properties, provide comprehensive experimental protocols for its synthesis and application, and illustrate its role in peptide synthesis workflows.

Physicochemical Properties

This compound, systematically known as Glycine tert-butyl ester hydrochloride, is a white crystalline solid.[1][2] It is utilized as a protecting group for the amino acid glycine, facilitating its use in organic synthesis, particularly in the construction of peptides.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents.[4]

| Property | Value | Source(s) |

| Synonyms | tert-Butyl aminoacetate hydrochloride, Glycine t-butyl ester HCl, H-Gly-OtBu·HCl | [1][2] |

| CAS Number | 27532-96-3 | [2] |

| Molecular Formula | C6H14ClNO2 | [2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Melting Point | 141-143 °C | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Soluble in water and methanol. Water solubility: 0.1 g/mL. | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Spectral Data

While full spectral data is not publicly available within this document, the following analyses have been referenced and may be available through the noted suppliers or databases.

| Spectrum Type | Availability |

| 1H NMR | Available from chemical suppliers like ChemicalBook. |

| 13C NMR | Referenced for the free base (Glycine tert-butyl ester) on PubChem. |

| IR | Available from various chemical suppliers. |

| Mass Spectrometry | Referenced by chemical suppliers. |

| ESR | An experimental spectrum of γ-irradiated material has been published.[5] |

Experimental Protocols

Synthesis of Glycine tert-butyl ester hydrochloride

The synthesis of the free base, Glycine tert-butyl ester, can be achieved via the hydrogenation of t-butyl azidoacetate, which is prepared from t-butyl chloroacetate and sodium azide. The hydrochloride salt is then formed by treating the free base with hydrogen chloride. The following is a representative protocol adapted from established methods.[6]

Materials:

-

t-butyl chloroacetate

-

Sodium azide

-

Acetone

-

Water

-

Ether

-

Anhydrous sodium sulfate

-

Methanol

-

5% Palladium-on-charcoal catalyst

-

Phosphorous acid

-

6N Sodium hydroxide solution

-

Dry hydrogen chloride gas

Procedure:

-

Synthesis of t-Butyl azidoacetate: In a round-bottomed flask equipped with a reflux condenser, combine t-butyl chloroacetate (0.2 mole), sodium azide (0.37 mole), and 90 mL of 60% (v/v) acetone-water. Heat the mixture under reflux for 18 hours. After cooling, distill off the acetone and add 15 mL of water. Extract the aqueous layer twice with ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield t-butyl azidoacetate.

-

Synthesis of Glycine t-butyl ester: In a flask, add a solution of t-butyl azidoacetate (0.18 mole) in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst. Purge the flask with nitrogen, then introduce hydrogen gas. Stir the mixture under a hydrogen atmosphere for 10 hours.

-

Isolation of Glycine t-butyl ester: After the reaction is complete, purge the flask with nitrogen and filter to remove the catalyst. To the filtrate, add phosphorous acid (0.18 mole) and warm to dissolve. Cool the solution to room temperature and slowly add 150 mL of ether. Cool at 0°C for 12 hours to precipitate the phosphite salt. Filter and dry the salt. To obtain the free ester, dissolve the phosphite salt (0.15 mole) in 50 mL of well-cooled 6N sodium hydroxide solution. Extract the solution three times with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Glycine t-butyl ester can be purified by distillation.

-

Formation of the Hydrochloride Salt: Dissolve the purified Glycine t-butyl ester in anhydrous ether and cool the solution. Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield Glycine tert-butyl ester hydrochloride.

Application in Peptide Synthesis: A Representative Protocol

Glycine tert-butyl ester hydrochloride is a crucial building block in peptide synthesis. The tert-butyl group protects the carboxylic acid of glycine, allowing its amino group to be coupled with an N-protected amino acid. The following is a representative protocol for a solution-phase peptide coupling.

Materials:

-

Glycine tert-butyl ester hydrochloride

-

An N-protected amino acid (e.g., Boc-Alanine)

-

A coupling agent (e.g., DCC or HBTU)

-

A base (e.g., triethylamine or DIPEA)

-

Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

-

Neutralization of the Hydrochloride Salt: In a reaction vessel, dissolve Glycine tert-butyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath and add triethylamine (1.1 equivalents) dropwise. Stir the mixture for 15-30 minutes to form the free base, Glycine tert-butyl ester.

-

Activation of the N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Alanine, 1 equivalent) and the coupling agent (e.g., HBTU, 1.1 equivalents) in anhydrous DMF. Add a base (e.g., DIPEA, 2 equivalents) and stir for 10-15 minutes to activate the carboxylic acid.

-

Peptide Coupling: Add the activated N-protected amino acid solution to the solution of Glycine tert-butyl ester. Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.

Visualized Workflow and Relationships

Chemical Identity and Properties of this compound

The following diagram illustrates the key identifiers and physicochemical properties of this compound.

Caption: Key Identifiers and Properties.

Workflow for Application in Peptide Synthesis

This diagram outlines the typical workflow for utilizing Glycine tert-butyl ester hydrochloride in a peptide synthesis cycle.

Caption: Peptide Synthesis Workflow.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility characteristics of Butyl aminoacetate hydrochloride in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Butyl aminoacetate hydrochloride, a compound of interest in pharmaceutical development and organic synthesis. This document compiles available data on its solubility in various solvents, outlines a detailed experimental protocol for solubility determination, and presents a visualization of its primary metabolic pathway.

Introduction

This compound, also known as glycine tert-butyl ester hydrochloride, is a derivative of the amino acid glycine.[1] Its chemical structure, featuring a hydrophilic amino group hydrochloride and a more hydrophobic tert-butyl ester, results in a varied solubility profile that is critical for its application in drug formulation, synthesis, and biological studies. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, developing effective delivery systems, and predicting its pharmacokinetic properties.

Physicochemical Properties

-

Molecular Formula: C₆H₁₄ClNO₂

-

Molecular Weight: 167.63 g/mol

-

Appearance: White to off-white crystalline solid or powder.[2]

Solubility Profile

This compound exhibits a solubility profile characteristic of a polar, ionic compound. It is generally soluble in polar solvents and has limited solubility in non-polar organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Quantitative Solubility | Qualitative Solubility |

| Aqueous | Water | 0.1 g/mL (clear, colorless solution)[4][5] | Very Soluble |

| Alcohols | Methanol | - | Soluble[4] |

| Ethanol | - | Soluble | |

| Propanol | - | Likely Soluble | |

| Amides | Dimethylformamide (DMF) | - | Likely Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | - | Likely Soluble |

| Ketones | Acetone | - | Sparingly to Slightly Soluble |

| Esters | Ethyl Acetate | - | Sparingly to Slightly Soluble |

| Ethers | Diethyl Ether | - | Poorly Soluble |

| Hydrocarbons | Hexane | - | Poorly Soluble |

| Toluene | - | Poorly Soluble |

Experimental Protocol: Determination of Solubility by Gravimetric Method

This protocol outlines a standard procedure for the quantitative determination of the solubility of this compound in a given solvent at a specific temperature.

4.1. Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

4.2. Materials and Equipment

-

This compound

-

Solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

4.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic water bath set to the desired temperature. Stir the suspensions vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation of the samples may be performed.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any transfer of solid particles.

-

Gravimetric Analysis:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

4.4. Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Biological Relevance and Metabolic Pathway

As an ester, this compound is susceptible to enzymatic hydrolysis in biological systems. Carboxylesterases, a class of enzymes prevalent in the liver and other tissues, are primarily responsible for the metabolism of many ester-containing drugs.[6][7][8][9][10] The hydrolysis of this compound is expected to yield glycine and tert-butanol as the primary metabolites. This metabolic conversion is a critical factor in its pharmacokinetic profile and potential therapeutic applications.

Caption: Enzymatic hydrolysis of this compound.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound, provided a detailed protocol for its experimental determination, and illustrated its primary metabolic pathway. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their work with this compound. Further experimental investigation is required to establish a comprehensive quantitative solubility database across a wider range of solvents and temperatures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 27532-96-3: Glycine tert-butyl ester hydrochloride [cymitquimica.com]

- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Glycine tert butyl ester hydrochloride - Career Henan Chemical Co. [coreychem.com]

- 6. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tert-butyl Aminoacetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl aminoacetate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

Tert-butyl aminoacetate hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. Its structure combines a protected carboxylic acid and a primary amine, making it a valuable reagent in peptide synthesis and the incorporation of a glycine motif in more complex molecules. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in research and development settings. This guide presents a compilation of predicted and typical spectral data for tert-butyl aminoacetate hydrochloride, based on established principles of spectroscopy and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for tert-butyl aminoacetate hydrochloride. These values are based on the analysis of its structural components and comparison with known spectral data for similar functional groups.

¹H NMR (Proton NMR) Data

Solvent: Deuterated Chloroform (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Broad Singlet | 3H | -NH₃⁺ |

| ~3.8 | Singlet | 2H | -CH₂- |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data

Solvent: Deuterated Chloroform (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester Carbonyl) |

| ~83 | -C(CH₃)₃ (Quaternary Carbon) |

| ~41 | -CH₂- (Alpha-Carbon) |

| ~28 | -C(CH₃)₃ (Methyl Carbons) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 132.10 | [M+H]⁺ (protonated molecule, free base) |

| 76.05 | [M - C₄H₉O + H]⁺ (fragment after loss of tert-butoxy group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid, polar organic compound like tert-butyl aminoacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl aminoacetate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0 ppm.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum. Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of tert-butyl aminoacetate hydrochloride (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for characterizing an organic compound like tert-butyl aminoacetate hydrochloride using the discussed spectroscopic techniques.

Thermochemical Properties of Tert-Butyl Glycinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl glycinate hydrochloride is a crucial intermediate in pharmaceutical synthesis, particularly in the production of peptide-based therapeutics. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and ensuring the stability of drug formulations. This technical guide provides a comprehensive overview of the key thermochemical characteristics of tert-butyl glycinate hydrochloride. While experimental data for some properties of this specific compound are limited in publicly available literature, this document details the established experimental protocols for their determination, offering a roadmap for researchers.

Physicochemical and Known Thermochemical Data

Tert-butyl glycinate hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. It is a white crystalline powder utilized primarily as a protected amino acid in peptide synthesis. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, preventing its participation in undesired side reactions during peptide coupling.

The available quantitative data for tert-butyl glycinate hydrochloride is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂·HCl | [1] |

| Molecular Weight | 167.63 g/mol | |

| Melting Point | 128 - 143 °C (range) | [1][2][3][4] |

Note: The reported melting point varies across different suppliers, which may be attributed to differences in purity and experimental conditions.

Experimental Protocols for Thermochemical Analysis

Due to the limited availability of comprehensive experimental thermochemical data for tert-butyl glycinate hydrochloride, this section provides detailed methodologies for the determination of key thermodynamic parameters. These protocols are based on standard techniques widely used for the characterization of organic and pharmaceutical compounds.[5][6]

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of tert-butyl glycinate hydrochloride can be determined indirectly from its standard enthalpy of combustion (ΔcH°) using bomb calorimetry.[7]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet (approximately 0.5 - 1.0 g) of high-purity tert-butyl glycinate hydrochloride is prepared.

-

Calorimeter Setup: The pellet is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.

-

Immersion: The sealed bomb is immersed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the tert-butyl glycinate hydrochloride sample is then calculated from the observed temperature rise.

-

Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the heat released, the mass of the sample, and corrections for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).[8]

Determination of Heat Capacity (Cp)

The specific heat capacity of tert-butyl glycinate hydrochloride can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[9][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of tert-butyl glycinate hydrochloride is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min).

-

Measurement: The sample and reference are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a sapphire standard, for which the heat capacity is well-known.[11][12]

Determination of Thermal Stability

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of tert-butyl glycinate hydrochloride by monitoring its mass change as a function of temperature.[4][13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of tert-butyl glycinate hydrochloride is placed in a TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific temperature range and heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Measurement: The mass of the sample is continuously monitored as the temperature is increased.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs. This provides information about the thermal stability of the compound.[6]

Calculation of Entropy and Gibbs Free Energy

Once the standard enthalpy of formation and heat capacity have been experimentally determined, the standard entropy (S°) and standard Gibbs free energy of formation (ΔfG°) can be calculated.

-

Standard Entropy (S°): The standard entropy can be determined by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K).

-

Standard Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy of formation can be calculated using the following equation: ΔfG° = ΔfH° - TΔfS° where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which can be calculated from the standard entropies of the compound and its constituent elements in their standard states.[14][15][16][17]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Conclusion

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. mt.com [mt.com]

- 11. calnesis.com [calnesis.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. 18.3 Gibbs Free Energy and the Relationship between Delta G, Delta H, and Delta S - Chad's Prep® [chadsprep.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

Key suppliers and commercial availability of Glycine tert-butyl ester hydrochloride.

An In-depth Technical Guide to Glycine tert-butyl ester hydrochloride: Key Suppliers, Commercial Availability, and Applications

For researchers, scientists, and professionals in drug development, having access to high-quality reagents is paramount. Glycine tert-butyl ester hydrochloride (CAS No. 27532-96-3) is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality of glycine, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the key suppliers, commercial availability, and technical specifications of Glycine tert-butyl ester hydrochloride, along with insights into its applications.

Commercial Availability and Key Suppliers

Glycine tert-butyl ester hydrochloride is readily available from a multitude of chemical suppliers, catering to both research and industrial scales. The product is typically offered in various purity grades, with the most common being ≥97%, ≥98%, and ≥99%. The choice of supplier often depends on the required purity, quantity, lead time, and cost. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Chem-Impex | 06631 | ≥99% (HPLC) | 1g, 5g, 25g, 100g, 250g, 1kg |

| Sigma-Aldrich (Merck) | 347957 | 97% | 1g, 5g, 25g |

| Tokyo Chemical Industry (TCI) | G0254 | >98.0% | 1g, 5g, 25g |

| CymitQuimica | 3B-G0254 | >98.0% | 1g, 5g, 25g |

| Simson Pharma Limited | OT41190000 | Custom Synthesis | Inquire for quantities |

| Apollo Scientific | PC3950 | 98% | 5g, 25g, 100g |

| Biosynth | FG23689 | Not Specified | Inquire for quantities |

| Echemi | Multiple | Industrial, Pharma, Feed Grade (98-99%) | 25kg, 200kg |

| ChemicalBook | Multiple | 98%-102% | Inquire for quantities |

Technical Specifications

Consistency in the quality of starting materials is critical for reproducible research and manufacturing. The following table summarizes the key technical specifications of Glycine tert-butyl ester hydrochloride as reported by various suppliers. While there is general agreement on the primary properties, slight variations in reported melting points and purity analysis methods may exist.

| Parameter | Value | Source(s) |

| CAS Number | 27532-96-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [1][3] |

| Molecular Weight | 167.63 g/mol | [3][6] |

| Appearance | White powder or crystals | [1][3][4] |

| Purity | ≥97%, >98.0%, ≥99% | [1][2][3][4][8] |

| Melting Point | 128 - 143 °C | [1][7] |

| Storage Conditions | 0 - 8 °C or <-15°C | [1][6] |

| Synonyms | H-Gly-OtBu·HCl, t-Butyl glycinate hydrochloride, tert-Butyl aminoacetate hydrochloride | [1][4] |

Applications in Research and Development

Glycine tert-butyl ester hydrochloride is a versatile reagent with primary applications in:

-

Peptide Synthesis: It serves as a fundamental building block for the incorporation of glycine residues into peptide chains.[1][2] The tert-butyl ester protects the C-terminus, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide from the N-terminus.[1] The protecting group is stable under many reaction conditions used for peptide coupling but can be readily cleaved with acids like trifluoroacetic acid (TFA).

-

Drug Development and Prodrugs: This compound is utilized in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] It can be incorporated into drug molecules to improve properties such as bioavailability.[1][6] The ester linkage can be designed to be cleaved in vivo, releasing the active glycine-containing drug.

-

Synthesis of Amino Acid Derivatives: It is a precursor for the synthesis of various non-natural amino acids and other amino acid derivatives.[1] For instance, the nitrogen can be functionalized while the carboxylic acid remains protected.

Experimental Protocols: An Overview

While specific protocols are highly dependent on the target molecule, a general workflow for the use of Glycine tert-butyl ester hydrochloride in peptide synthesis is outlined below.

General N-Deprotection and Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)

A common application involves the use of Glycine tert-butyl ester hydrochloride in solution-phase synthesis or as the first amino acid attached to a resin in solid-phase peptide synthesis. The following represents a conceptual workflow.

Synthesis of Glycine tert-butyl ester hydrochloride

The synthesis of Glycine tert-butyl ester hydrochloride itself can be achieved through several routes. One common laboratory-scale method involves the esterification of glycine. A patent describes a process where glycine is reacted with tert-butyl acetate in the presence of an acid catalyst, followed by treatment with hydrogen chloride to precipitate the hydrochloride salt.[9] Another method involves the reaction of N-benzyloxycarbonylglycine with isobutene, followed by hydrogenolysis to remove the N-protecting group.[10]

Procurement and Quality Control Logic

For researchers and drug developers, a systematic approach to procuring and qualifying reagents like Glycine tert-butyl ester hydrochloride is essential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Glycine tert-Butyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Glycine tert-Butyl Ester Hydrochloride | 27532-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

- 8. 27532-96-3 Cas No. | Glycine tert-butyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

N-Protection of tert-Butyl Glycinate Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of tert-butyl glycinate hydrochloride, a critical step in peptide synthesis and the development of various pharmaceuticals. The protocols cover the three most common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Introduction

The protection of the amino group of glycine tert-butyl ester is essential to prevent unwanted side reactions, such as self-polymerization, during peptide coupling and other synthetic transformations.[1] The choice of the protecting group is crucial and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.[2] This guide offers a comparative overview of the Boc, Cbz, and Fmoc protection strategies, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method.

The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[2][3][4] The Cbz group is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenolysis.[2] The Fmoc group is base-labile, making it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[4]

Comparative Data of N-Protection Methods

The following table summarizes the typical reaction conditions and yields for the N-protection of tert-butyl glycinate hydrochloride with Boc, Cbz, and Fmoc protecting groups.

| Protecting Group | Reagent | Base | Solvent(s) | Typical Reaction Conditions | Typical Yield |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium bicarbonate, Sodium carbonate, or Triethylamine | Dichloromethane/Water, Ethyl Acetate/Water, or THF | Room temperature, pH 8.0-9.0 | 90-99%[2][5] |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium hydroxide | Water/Dioxane or Water/Diethyl ether | 0 °C to room temperature | ~88%[2] |

| Fmoc | Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) | Sodium bicarbonate | Dioxane/Water | Room temperature, overnight | Quantitative[6] |

Experimental Protocols

N-Boc-tert-Butyl Glycinate Synthesis

This protocol describes the protection of the amino group of tert-butyl glycinate hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

tert-Butyl glycinate hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (NEt₃)

-

Ethyl acetate or Dichloromethane

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl glycinate hydrochloride in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[5]

-

Add di-tert-butyl dicarbonate (typically 1.05-1.2 equivalents) to the solution.[5]

-

Adjust the pH of the mixture to 8.0-9.0 by the portion-wise addition of a base such as powdered sodium carbonate or triethylamine.[5]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the tert-butyl glycinate is completely consumed.[5]

-

Separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with water until the pH of the aqueous layer is neutral (pH 6.0-7.0).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-tert-butyl glycinate product.[5] The product can be further purified by crystallization.[5]

Caption: Workflow for N-Boc protection of tert-butyl glycinate.

N-Cbz-tert-Butyl Glycinate Synthesis

This protocol details the procedure for the Cbz protection of tert-butyl glycinate hydrochloride using benzyl chloroformate (Cbz-Cl).

Materials:

-

tert-Butyl glycinate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dioxane or Diethyl ether

-

Hydrochloric acid (HCl) for acidification

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl glycinate hydrochloride in an aqueous solution of sodium hydroxide at 0 °C.

-

Add benzyl chloroformate (typically 1.1-1.2 equivalents), either neat or dissolved in a suitable solvent like dioxane, dropwise to the stirred solution while maintaining the temperature at 0 °C.[2][7]

-

Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[7]

-

Extract the reaction mixture with an organic solvent such as diethyl ether to remove unreacted benzyl chloroformate.[7]

-

Cool the aqueous layer in an ice bath and acidify to a neutral or slightly acidic pH with dilute HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-tert-butyl glycinate.

Caption: Workflow for N-Cbz protection of tert-butyl glycinate.

N-Fmoc-tert-Butyl Glycinate Synthesis

This protocol outlines the Fmoc protection of tert-butyl glycinate hydrochloride using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).

Materials:

-

tert-Butyl glycinate hydrochloride

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Ethyl acetate (AcOEt)

-

Water

-

Hydrochloric acid (HCl) solution (e.g., 2 M and 0.01 M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl glycinate hydrochloride (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.[6]

-

In a separate flask, dissolve Fmoc-N-hydroxysuccinimide ester (1 equivalent) in 1,4-dioxane.[6]

-

Add the Fmoc-OSu solution dropwise to the vigorously stirred solution of tert-butyl glycinate.[6]

-

Stir the resulting solution at room temperature overnight.[6]

-

Remove the 1,4-dioxane under reduced pressure.[6]

-

Add ethyl acetate to the residue and separate the organic phase.

-

Neutralize the reaction mixture to a slightly acidic pH with a 2 M aqueous HCl solution and then concentrate under vacuum.[6]

-

Add 0.01 M aqueous HCl and extract the product twice with ethyl acetate.[6]

-

Combine the organic fractions, wash with saturated sodium thiosulfate (Na₂S₂O₄) solution and brine, and then dry over anhydrous sodium sulfate.[6]

-

Filter the solution and evaporate the solvent in vacuo to yield the N-Fmoc-tert-butyl glycinate product.[6]

Caption: Workflow for N-Fmoc protection of tert-butyl glycinate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

Application of Glycine tert-butyl ester hydrochloride in Prodrug Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine tert-butyl ester hydrochloride is a versatile and valuable building block in the field of medicinal chemistry, particularly in the strategic design and synthesis of prodrugs.[1] Its utility stems from the presence of a protected carboxylic acid in the form of a tert-butyl ester and a free amino group (as the hydrochloride salt), allowing for facile conjugation to parent drug molecules. This modification is a key strategy employed to enhance the pharmacokinetic properties of a drug, such as increasing its bioavailability, improving solubility, or enabling targeted delivery.[1] The tert-butyl ester group offers the advantage of being relatively stable under neutral conditions but can be readily cleaved in vivo by esterases or under acidic conditions to release the active glycine-conjugated drug or the parent drug itself.

This document provides detailed application notes and experimental protocols for the use of Glycine tert-butyl ester hydrochloride in the synthesis of amide-based prodrugs, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) as a representative class of parent molecules.

Core Applications in Prodrug Synthesis

The primary application of Glycine tert-butyl ester hydrochloride in prodrug synthesis is to introduce a glycine promoiety to a parent drug molecule, typically through the formation of an amide linkage with a carboxylic acid group on the drug. This approach offers several potential benefits:

-

Improved Bioavailability: The amino acid moiety can facilitate recognition and transport by amino acid transporters in the gastrointestinal tract, thereby increasing the oral absorption of poorly permeable drugs.

-

Reduced Gastrointestinal Toxicity: For drugs like NSAIDs, masking the free carboxylic acid group as an amide can significantly reduce local irritation and ulceration in the stomach.[2][3][4]

-

Enhanced Solubility: The introduction of the glycine moiety can modulate the physicochemical properties of the parent drug, potentially leading to improved aqueous solubility.

-

Controlled Release: The amide bond can be designed to be cleaved by specific enzymes (e.g., amidases) at the target site, leading to a controlled release of the active drug.

Data Presentation: Synthesis of NSAID Amide Prodrugs

The following table summarizes representative quantitative data for the synthesis of amide prodrugs of various NSAIDs using amino acid esters. While not all examples explicitly use Glycine tert-butyl ester hydrochloride, they demonstrate the typical yields and anti-inflammatory activities observed in such conjugations.

| Parent NSAID | Amino Acid Moiety | Coupling Method | Yield (%) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

| Ibuprofen | Sulphamethoxazole | DCC | 78 | Better than parent drug | [2] |

| Diclofenac | Sulphamethoxazole | DCC | 72 | Better than parent drug | [2] |

| Flurbiprofen | Sulphamethoxazole | DCC | 65 | Better than parent drug | [2] |

| Aceclofenac | Amide Conjugate | One-pot method | - | 76.14% (Prodrug) vs 72.08% (Parent) | [3] |

| Mefenamic Acid | Amide Conjugate | One-pot method | - | Slightly less than parent drug | [3] |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of an amide prodrug by coupling a carboxylic acid-containing drug with Glycine tert-butyl ester hydrochloride using a standard carbodiimide coupling agent.

Protocol 1: General Procedure for the Synthesis of an Amide Prodrug using EDC/HOBt Coupling

This protocol describes the formation of an amide bond between a generic carboxylic acid-containing drug (Drug-COOH) and Glycine tert-butyl ester hydrochloride.

Materials:

-

Carboxylic acid-containing drug (Drug-COOH)

-

Glycine tert-butyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing drug (1.0 eq) in anhydrous DCM or DMF.

-

Add HOBt (1.2 eq) to the solution and stir until it dissolves.

-

In a separate flask, suspend Glycine tert-butyl ester hydrochloride (1.2 eq) in anhydrous DCM or DMF. Add DIPEA or TEA (2.5 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

-

Activation of the Carboxylic Acid:

-

Cool the solution of the drug and HOBt to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

-

-

Coupling Reaction:

-

To the activated carboxylic acid solution, add the freshly prepared solution of Glycine tert-butyl ester free base from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide prodrug.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

-

Mandatory Visualizations

Diagram 1: General Workflow for Amide Prodrug Synthesis

Caption: Workflow for the synthesis of an amide prodrug.

Diagram 2: Signaling Pathway of Prodrug Activation and Action

Caption: Prodrug activation and mechanism of action.

Conclusion

Glycine tert-butyl ester hydrochloride is a readily available and highly effective reagent for the synthesis of amide-based prodrugs. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug development. By leveraging this building block, it is possible to strategically modify parent drug molecules to overcome pharmacokinetic challenges and enhance their therapeutic potential. The straightforward coupling chemistry and the predictable cleavage of the ester and amide bonds make it an attractive choice for a wide range of prodrug applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. saspublishers.com [saspublishers.com]

- 4. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Butyl Aminoacetate Hydrochloride as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of peptide chemistry and drug development, the selective protection and deprotection of functional groups is a cornerstone of molecular design. Carboxylic acids, being highly reactive moieties, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. Butyl aminoacetate hydrochloride, commonly available as glycine tert-butyl ester hydrochloride, serves as a versatile and efficient protecting group for carboxylic acids.[1][2]

This protecting group strategy transforms the target carboxylic acid into a tert-butyl ester. The tert-butyl group offers significant steric hindrance, effectively shielding the carboxyl group from nucleophilic attack and other reactions.[3][4] A key advantage of this protecting group is its facile removal under acidic conditions, which regenerates the free carboxylic acid with high yields.[5][6][7] The presence of the amino group in the glycine backbone can also be advantageous for solubility or for subsequent functionalization, although it typically requires its own protection (e.g., as a Boc or Cbz group) during the coupling reaction.[4][8]

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for carboxylic acids.

Principle of the Method

The protection of a carboxylic acid using glycine tert-butyl ester hydrochloride involves the formation of an ester bond between the target carboxylic acid and the glycine tert-butyl ester. This reaction is a type of esterification, which can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a carbodiimide coupling agent, followed by reaction with the amino acid ester.[9][10]

The deprotection of the resulting tert-butyl ester is typically accomplished through acid-catalyzed hydrolysis.[6][11] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed to cleave the ester bond, releasing the original carboxylic acid, isobutylene, and carbon dioxide.[7][12] The choice of deprotection conditions can be tuned to be compatible with other protecting groups present in the molecule.[13][14]

Applications

The use of this compound as a protecting group is particularly valuable in:

-

Peptide Synthesis: In solid-phase or solution-phase peptide synthesis, the carboxyl group of an amino acid or a peptide fragment needs to be protected to allow for the selective formation of a peptide bond at the N-terminus.[4]

-

Drug Development: In the synthesis of complex drug molecules, protecting the carboxylic acid functionality is often crucial to prevent interference with reactions at other sites of the molecule.[1]

-

Prodrug Synthesis: The ester linkage can be designed to be cleavable under physiological conditions, making this strategy applicable in the development of prodrugs to enhance bioavailability.[1]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using Glycine tert-Butyl Ester Hydrochloride

This protocol describes a general procedure for the esterification of a carboxylic acid with glycine tert-butyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Carboxylic acid (to be protected)

-

Glycine tert-butyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and glycine tert-butyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution in an ice bath and add triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise to neutralize the hydrochloride and facilitate the reaction.

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

-

Coupling Agent Addition: While stirring at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected carboxylic acid.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol outlines the cleavage of the tert-butyl ester to regenerate the free carboxylic acid using trifluoroacetic acid (TFA).

Materials:

-

Protected carboxylic acid (tert-butyl ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (for co-evaporation)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the protected carboxylic acid in a mixture of DCM and TFA (typically a 1:1 v/v ratio) in a round-bottom flask.[6]

-

Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times.[6]

-

Isolation: The resulting product is the deprotected carboxylic acid, which can be used directly in the next step or purified further if necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Carboxylic Acid Protection

| Parameter | Condition | Notes |

| Coupling Agent | DCC, EDC, HATU, HBTU | DCC is cost-effective; EDC allows for aqueous work-up of the urea byproduct. |

| Base | Et3N, DIPEA | Used to neutralize the hydrochloride salt and facilitate coupling. |

| Catalyst | DMAP (catalytic) | Accelerates the esterification reaction. |

| Solvent | Anhydrous DCM, DMF, THF | DCM is a common choice due to its inertness and ease of removal. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the reaction rate. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS for completion. |

| Typical Yield | 70 - 95% | Dependent on the substrate and purification method. |

Table 2: Common Conditions for tert-Butyl Ester Deprotection

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic acid (TFA) | Commonly used in a 1:1 mixture with DCM.[6] |

| Hydrochloric acid (HCl) | Can be used as a solution in an organic solvent (e.g., 4M HCl in dioxane). | |

| Zinc Bromide (ZnBr2) | A milder Lewis acid option for sensitive substrates.[13] | |

| Solvent | Dichloromethane (DCM) | Co-solvent with the acidic reagent. |

| Temperature | Room Temperature | Generally sufficient for complete cleavage. |

| Reaction Time | 1 - 4 hours | Typically rapid and monitored by TLC or LC-MS. |

| Typical Yield | > 90% | Deprotection is usually a high-yielding reaction. |

Visualization of Workflow and Mechanisms

Caption: Experimental workflow for the protection and deprotection of a carboxylic acid.

Caption: Mechanism of carboxylic acid protection using DCC coupling.

Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Tert-butyl Aminoacetate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl aminoacetate and its derivatives are fundamental building blocks in the synthesis of molecules critical for biochemical assays and enzyme studies. The tert-butyl group serves multiple strategic roles, primarily as a robust protecting group for carboxylic acids, a modulator of physicochemical properties, and a component of prodrug strategies. These application notes provide an overview of its utility and detailed protocols for its incorporation and cleavage in experimental workflows.

Application Note 1: C-Terminal Protection in Peptide Synthesis

The most common application of tert-butyl esters, including those derived from tert-butyl aminoacetate, is the protection of the C-terminal carboxyl group during solid-phase peptide synthesis (SPPS). This protection prevents the carboxyl group from participating in unwanted side reactions during the sequential addition of amino acids to the growing peptide chain. The tert-butyl group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, allowing for the final deprotection of the synthesized peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Inhibitor

This protocol describes the manual synthesis of a short peptide using Fmoc-amino acids, with the C-terminal residue protected as a tert-butyl ester.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including an Fmoc-amino acid-OtBu for the C-terminal)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

In a separate tube, pre-activate the first Fmoc-amino acid (the one that will be at the C-terminus of the final cleaved peptide) by dissolving it with HBTU and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence. For the final N-terminal amino acid, use the corresponding Fmoc-amino acid-OtBu.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in Step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and shake for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the C-terminal tert-butyl ester.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

-

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for SPPS using a C-terminal tert-butyl ester.

Application Note 2: Enhancing Metabolic Stability and Creating Prodrugs

In drug development, the tert-butyl group is often incorporated into lead compounds to enhance metabolic stability. The bulky nature of the group can sterically hinder access by metabolic enzymes like Cytochrome P450s (CYPs). However, the tert-butyl group can also be a site of oxidative metabolism, leading to hydroxylation.[1]

Furthermore, converting a carboxylic acid group of a drug into a tert-butyl ester is a common prodrug strategy. The ester masks the polar carboxyl group, increasing lipophilicity and potentially improving membrane permeability. The prodrug is designed to be inactive until the ester is hydrolyzed in vivo by esterase enzymes, releasing the active carboxylic acid-containing drug.[2]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound containing a tert-butyl ester.

Materials:

-

Test compound (e.g., a tert-butyl ester prodrug)

-

Positive control (a compound with known high clearance, e.g., Verapamil)

-

Negative control (a compound with known low clearance, e.g., Warfarin)

-

Pooled human liver microsomes (HLM)

-